molecular formula C17H32N4O5 B15407477 L-Alanyl-L-valyl-L-alanyl-L-leucine CAS No. 845510-32-9

L-Alanyl-L-valyl-L-alanyl-L-leucine

Cat. No.: B15407477
CAS No.: 845510-32-9
M. Wt: 372.5 g/mol
InChI Key: JJVNYBAXSZHMRN-CYDGBPFRSA-N
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Description

L-Alanyl-L-valyl-L-alanyl-L-leucine is a tetrapeptide composed of four amino acids: L-alanine (Ala), L-valine (Val), L-alanine (Ala), and L-leucine (Leu) in sequential order. Its molecular formula is C₁₇H₃₂N₅O₇, with a calculated molecular weight of 417.47 g/mol. This compound is characterized by alternating alanine residues flanking valine and leucine, creating a unique structural motif that may influence its biological interactions, such as substrate specificity in enzymatic processes or stability in physiological environments.

Properties

CAS No.

845510-32-9

Molecular Formula

C17H32N4O5

Molecular Weight

372.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C17H32N4O5/c1-8(2)7-12(17(25)26)20-15(23)11(6)19-16(24)13(9(3)4)21-14(22)10(5)18/h8-13H,7,18H2,1-6H3,(H,19,24)(H,20,23)(H,21,22)(H,25,26)/t10-,11-,12-,13-/m0/s1

InChI Key

JJVNYBAXSZHMRN-CYDGBPFRSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares L-Alanyl-L-valyl-L-alanyl-L-leucine with structurally related peptides and amino acid derivatives, focusing on molecular features, sequences, and applications:

Compound Name Sequence/Composition Molecular Formula Molecular Weight (g/mol) Key Features/Applications Evidence Sources
This compound Ala-Val-Ala-Leu C₁₇H₃₂N₅O₇ 417.47 Tetrapeptide with alternating alanine residues; potential stability studies
L-Leucyl-L-alanine Leu-Ala C₉H₁₈N₂O₃ 202.25 Simple dipeptide; used in metabolic research
L-Valyl-L-arginyl-L-leucyl... Val-Arg-Leu-Val-Ala-Lys-Gly... C₄₅H₈₆N₁₆O₁₀ 1011.27 Complex peptide with arginine/lysine motifs; possible antimicrobial activity
L-Leucyl-L-lysyl-L-alanyl... Leu-Lys-Ala-Lys-Val-Arg-Tyr... C₅₃H₉₄N₁₄O₁₁ 1103.40 Large peptide with tyrosine; hypothetical signaling roles
L-Alanine-[¹³C₂] Isotopically labeled L-alanine C₃H₇¹³C₂NO₂ 91.09 (isotopic) Used in tracer studies for metabolic pathways
L-Amino acid mixture 15 free amino acids Variable Variable Reference standard for amino acid analysis

Structural and Functional Differences

  • Chain Length : this compound (4 residues) bridges the gap between small dipeptides (e.g., L-Leucyl-L-alanine ) and larger peptides (e.g., 8–10 residues in ). Its intermediate size may optimize membrane permeability while retaining target specificity.
  • Residue Composition: Unlike peptides with charged residues (e.g., arginine/lysine in ), this tetrapeptide is enriched in hydrophobic amino acids (valine, leucine), suggesting enhanced lipid bilayer interaction or protein-binding capabilities.
  • Isotopic Variants: Unlike isotopically labeled amino acids (e.g., L-Alanine-[¹³C₂] ), the tetrapeptide lacks labeled derivatives in the provided evidence, limiting its current use in tracer studies.

Key Research Findings

Stability in Solvents: Hydrophobic residues (Val, Leu) may enhance stability in non-polar environments, as seen in similar peptides with branched-chain amino acids .

Comparative Molecular Weight : The tetrapeptide’s molecular weight (417.47 g/mol) is significantly lower than larger bioactive peptides (e.g., 1011.27 g/mol in ), which may influence its pharmacokinetic properties.

Notes

Data Limitations : Detailed pharmacological, toxicological, and kinetic data for this compound are absent in the provided evidence.

Safety Precautions : Handling guidelines are inferred from general peptide protocols due to the lack of compound-specific safety data .

Q & A

Basic Research Questions

Q. What are the optimal solid-phase synthesis protocols for L-Alanyl-L-valyl-L-alanyl-L-leucine, considering its hydrophobic residues?

  • Methodological Answer : Use Fmoc/t-Bu chemistry with a Rink amide resin to anchor the C-terminal leucine. Incorporate double coupling (2x 30 min) for valine and leucine residues to mitigate incomplete reactions due to steric hindrance. Monitor stepwise efficiency via Kaiser tests or LC-MS . Post-synthesis, cleave the peptide using TFA:TIPS:H2O (95:2.5:2.5) to preserve side-chain integrity.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Employ tandem mass spectrometry (MS/MS) for sequence verification, focusing on fragmentation patterns at amide bonds (e.g., b/y ions). Pair with circular dichroism (CD) spectroscopy to confirm secondary structure absence (expected for linear tetrapeptides) . Compare retention times in RP-HPLC against a synthetic standard to assess purity (>95%) .

Q. What solvent systems are suitable for dissolving this compound given its low solubility?

  • Methodological Answer : Use DMSO (10–20% v/v) in PBS or Tris buffer (pH 7.4) for initial solubilization. For aqueous stability studies, test co-solvents like acetonitrile (≤30%) or β-cyclodextrin (5 mM) to enhance solubility without inducing aggregation .

Advanced Research Questions

Q. How do sequence variations (e.g., substituting valine with isoleucine) affect the bioactivity of this compound in membrane interaction assays?

  • Methodological Answer : Design analogs using SPOT synthesis or fragment condensation. Assess membrane permeability via PAMPA (Parallel Artificial Membrane Permeability Assay) and compare with MD simulations to correlate hydrophobicity (logP) with passive diffusion rates. Validate using fluorescently labeled peptides in Caco-2 cell monolayers .

Q. What strategies resolve contradictions in stability data for this compound under physiological conditions?

  • Methodological Answer : Perform accelerated stability studies (25°C/60% RH and 40°C/75% RH) with LC-MS monitoring. Identify degradation products (e.g., deamidation or oxidation) and adjust formulation buffers (e.g., add EDTA for metal chelation or antioxidants like BHT). Use Arrhenius kinetics to extrapolate shelf-life .

Q. Can in silico modeling predict the interaction of this compound with proteolytic enzymes (e.g., pepsin or trypsin)?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to map cleavage sites. Validate with in vitro digestion assays: incubate peptide with enzyme (1:20 w/w) in simulated gastric/intestinal fluids, then quantify intact peptide via LC-MS/MS .

Notes for Experimental Design

  • Contradiction Management : When reproducibility issues arise (e.g., variable bioactivity), standardize peptide stock concentrations using amino acid analysis (AAA) to eliminate batch-to-batch variability .
  • Ethical Compliance : Follow TSCA guidelines for disposal (40 CFR 720.36) and avoid environmental release of synthetic intermediates .

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